molecular formula C7H6N4O3 B2445139 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 2402829-67-6

6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No. B2445139
CAS RN: 2402829-67-6
M. Wt: 194.15
InChI Key: ALHDWUGBCJLIKS-UHFFFAOYSA-N
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Description

6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a chemical compound . It is part of the pyrazolo[4,3-d]pyrimidine class of compounds, which have been studied for their potential therapeutic applications .


Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidine compounds involves several steps . The process typically starts with a substituted carboxylic acid, which is then reacted with EDCI, HOBt, and TEA at room temperature. This mixture is stirred for 18 hours. The next step involves the addition of NaOEt and ethanol, and the mixture is heated under reflux for 8-10 hours. The final step involves the addition of POCl3 and further heating under reflux .


Molecular Structure Analysis

The molecular structure of 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid can be found in various databases, such as PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid can be found in databases like PubChem .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell growth and the induction of apoptosis . The compound’s action on CDK2 also impacts other downstream pathways involved in cell proliferation and survival .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These studies help predict the structure requirement for the observed antitumor activity . .

Result of Action

The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

properties

IUPAC Name

6-methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-11-2-8-3-4(6(11)12)9-10-5(3)7(13)14/h2H,1H3,(H,9,10)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHDWUGBCJLIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(NN=C2C1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

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